molecular formula C10H12N4 B1528816 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile CAS No. 17247-55-1

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile

Cat. No.: B1528816
CAS No.: 17247-55-1
M. Wt: 188.23 g/mol
InChI Key: KBUKHIRWVJHHTA-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family, characterized by its molecular structure that includes an amino group, a cyclopentyl group, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the desired functional groups, followed by subsequent reactions to introduce the amino and carbonitrile groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile is similar to other pyrimidine derivatives, such as 2-Amino-4-cyclopentylpyrimidine-5-carbonitrile and 4-Amino-2-methylpyrimidine-5-carbonitrile. its unique combination of functional groups and structural features sets it apart, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

  • 2-Amino-4-cyclopentylpyrimidine-5-carbonitrile

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • 2-Amino-4-ethylpyrimidine-5-carbonitrile

Properties

IUPAC Name

4-amino-2-cyclopentylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-5-8-6-13-10(14-9(8)12)7-3-1-2-4-7/h6-7H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKHIRWVJHHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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